molecular formula C10H15N3 B13330627 4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13330627
M. Wt: 177.25 g/mol
InChI Key: AJAQUABCSJHXRS-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound characterized by an imidazo[4,5-c]pyridine core substituted with cyclopropyl and methyl groups at position 3. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-cyclopropyl-4-methyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3/c1-10(7-2-3-7)9-8(4-5-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12)

InChI Key

AJAQUABCSJHXRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)NC=N2)C3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves:

  • Construction of the imidazo[4,5-c]pyridine core via cyclization reactions starting from substituted pyridine derivatives.
  • Introduction of the cyclopropyl and methyl substituents at the 4-position through alkylation or cyclopropanation steps.
  • Use of reductive or catalytic cyclization methods to form the fused heterocyclic ring system.

These steps often require careful control of reaction conditions to achieve regioselectivity and high yields.

Specific Synthetic Routes

Cyclization via 1,2-Diamine Precursors

One common approach involves the use of 1,2-diamines derived from pyridine precursors, which upon treatment with appropriate reagents undergo cyclization to form the imidazo ring. For example, 1,2-diamines can be prepared by reduction of nitroamine precursors, followed by intramolecular cyclization under acidic or catalytic conditions.

Alkylation and Cyclopropanation

The 4-position substituents (cyclopropyl and methyl) are introduced by alkylation reactions, often using alkyl halides such as cyclopropyl bromide or methyl iodide under basic conditions. Alternatively, cyclopropanation can be performed on suitable olefinic intermediates using Simmons-Smith or other cyclopropanation reagents.

Ritter-Type Cyclization Methodologies

Recent advances have demonstrated the use of Lewis acid-catalyzed Ritter-type reactions to efficiently synthesize imidazo fused heterocycles. For example, bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) catalyzes the conversion of benzylic alcohols to benzylic cations, which then undergo cyclization with pyridine derivatives to yield imidazo[1,5-a]pyridines analogs in high yields. While this study focused on imidazo[1,5-a]pyridines, similar strategies can be adapted for imidazo[4,5-c]pyridines with appropriate substrate design.

Detailed Experimental Procedure (Representative)

A representative synthesis of 4-cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine may proceed as follows:

  • Preparation of Pyridinylmethanol Intermediate:

    • Starting from 2-substituted pyridine, a benzylic alcohol intermediate is synthesized via nucleophilic addition to a pyridine aldehyde or halide.
    • Purification by silica gel chromatography yields the intermediate in high purity.
  • Cyclization Reaction:

    • The pyridinylmethanol is dissolved in 1,2-dichloroethane (DCE) at 0.3 M concentration.
    • Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equivalents) are added as catalysts.
    • Cyclopropyl-containing amine or alkylating agent is introduced in excess.
    • The mixture is heated at 150 °C overnight in a sealed tube to promote cyclization.
    • After cooling, the reaction is quenched with saturated sodium bicarbonate and extracted with ethyl acetate.
    • The crude product is purified by column chromatography to yield the target compound.

Analytical and Characterization Techniques

Comparative Data Table of Key Synthetic Parameters

Parameter Description/Value
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Key Catalysts Bi(OTf)3 (5 mol%), p-TsOH·H2O (7.5 equiv)
Solvent 1,2-Dichloroethane (DCE)
Reaction Temperature 150 °C
Reaction Time Overnight (~16-18 hours)
Yield Range Moderate to High (54% - 97% depending on substrate)
Purification Method Silica gel column chromatography

Research Discoveries and Optimization Insights

  • Steric hindrance from substituents on the pyridine ring affects cyclization yield; ortho-substituted pyridines give lower yields due to steric effects.
  • Lewis acid catalysis with Bi(OTf)3 is effective for promoting cyclization and improving yields compared to traditional acidic conditions.
  • The use of sealed tube reactors allows higher temperature reactions, enhancing cyclization efficiency.
  • Modifications of substituents on the pyridine ring can tune biological activity, making this synthetic route valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Acid-Base Reactions

The compound’s nitrogen-rich framework facilitates protonation/deprotonation processes. The imidazole nitrogen (N1) acts as a weak base, enabling salt formation under acidic conditions. For example, reaction with hydrochloric acid yields the corresponding hydrochloride salt, as observed in structural analogs like 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride (molecular weight: 213.71 g/mol) . These reactions are critical for modulating solubility and bioavailability in pharmaceutical applications.

Substitution Reactions

Nucleophilic Aromatic Substitution (NAS):
Electrophilic positions on the imidazo[4,5-c]pyridine core allow substitutions. The methyl and cyclopropyl groups influence regioselectivity:

  • C2 Position: Susceptible to halogenation or nitration due to electron-deficient character.

  • N1 Position: Alkylation or acylation reactions occur here, as seen in related compounds where methylation enhances stability .

Cyclopropyl Ring Modifications:
The strained cyclopropane ring undergoes ring-opening under strong acidic or oxidative conditions, forming linear alkenes or ketones. For example:

CyclopropylH+/H2OCH2CH2COOH\text{Cyclopropyl} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{CH}_2\text{CH}_2\text{COOH}

Oxidation and Reduction

Oxidation:

  • The methyl group at C4 oxidizes to a carboxyl group under strong oxidants (e.g., KMnO₄).

  • The imidazole ring resists mild oxidation but degrades under harsh conditions (e.g., HNO₃).

Reduction:
Catalytic hydrogenation (H₂/Pd) saturates the pyridine-like ring, yielding a tetrahydropyridine derivative:

Imidazo[4,5-c]pyridineH2Imidazo[4,5-c]piperidine\text{Imidazo[4,5-c]pyridine} \xrightarrow{\text{H}_2} \text{Imidazo[4,5-c]piperidine}

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrones) at the imidazole ring’s C4–C5 double bond, forming fused triazole systems . Such reactions expand its utility in synthesizing polycyclic scaffolds.

Scientific Research Applications

4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can act as an agonist or antagonist at receptor sites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Substituent Diversity and Molecular Characteristics

The imidazo[4,5-c]pyridine scaffold allows for diverse substitutions at position 4. Below is a comparison of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Purity Source
4-Cyclopropyl-4-methyl-imidazo[4,5-c]pyridine Cyclopropyl, methyl Not explicitly provided
4-(5-Bromo-2-fluorophenyl)-imidazo[4,5-c]pyridine 5-Bromo-2-fluorophenyl C₁₂H₁₁BrFN₃ 296.14 1189749-35-6 95%
4-[2-(Trifluoromethoxy)phenyl]-imidazo[4,5-c]pyridine 2-Trifluoromethoxyphenyl C₁₄H₁₅F₃N₂O 309.41 101620-25-1 95%
4-(4-Fluorophenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid 4-Fluorophenyl, carboxylic acid C₁₃H₁₅F₂N₃O₂ 251.28 1006449-75-7 95%
4-tert-Butyl-imidazo[4,5-c]pyridine tert-Butyl C₁₀H₁₇N₃ 193.29 1779986-18-3
1-(4-Methylphenyl)-imidazo[4,5-c]pyridine 4-Methylphenyl C₁₃H₁₅N₃ 213.28 1339149-89-1

Key Observations :

  • Carboxylic Acid Derivatives : The 4-fluorophenyl-carboxylic acid variant (251.28 g/mol) introduces hydrogen-bonding capacity, useful in drug design .
  • Steric Effects : Cyclopropyl and tert-butyl groups (193.29–213.28 g/mol) may influence conformational flexibility and solubility .

Biological Activity

4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and various biological activities supported by case studies and research findings.

Structure and Properties

The structure of 4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring system with a cyclopropyl and methyl substituent at the 4-position. This unique arrangement contributes to its interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Compounds in this class have shown effectiveness as inhibitors of various kinases involved in cancer progression. A study highlighted the dual inhibition of FLT3 and Aurora kinases by similar scaffolds, which are critical in treating acute myeloid leukemia (AML) .
  • Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines. The IC50 values for specific derivatives ranged from 0.082 µM to higher concentrations depending on the structural modifications .

2. Anti-inflammatory Effects

Imidazo[4,5-c]pyridine derivatives have been studied for their anti-inflammatory properties:

  • Mechanism of Action : One compound was shown to inhibit inflammatory pathways by affecting transcription factors such as Nrf2 and NF-κB. This inhibition leads to reduced oxidative stress responses in conditions like obesity .
  • Selectivity : A notable compound displayed selectivity for inducible nitric oxide synthase (iNOS), with a pIC50 value of 7.09, indicating strong potential for therapeutic applications in inflammatory diseases .

3. JAK Inhibition

The compound has been explored as a Janus kinase (JAK) inhibitor:

  • Potency : In vitro studies have shown that related compounds exhibit IC50 values in the low nanomolar range against JAK3 . The cyclopropyl group appears to influence binding affinity positively.
  • Pharmacokinetics : Research on pharmacokinetic profiles indicated that these compounds maintain favorable half-lives and bioavailability parameters, enhancing their therapeutic potential .

Case Study 1: Dual JAK1/TYK2 Inhibition

A study focused on optimizing imidazo[4,5-c]pyridine derivatives for selective JAK1/TYK2 inhibition revealed significant improvements in selectivity profiles through structural modifications. The introduction of specific alkyl chains enhanced potency while maintaining metabolic stability .

Case Study 2: Cancer Cell Line Testing

In a comparative study of various imidazopyridine derivatives against breast cancer cell lines, one derivative exhibited remarkable potency with an IC50 value significantly lower than existing treatments. This highlights the potential for developing more effective cancer therapies based on this scaffold .

Research Findings Summary Table

Activity Compound IC50 Value Notes
Anticancer (FLT3/Aurora)4-Cyclopropyl derivative0.082 µMEffective against AML cell lines
Anti-inflammatoryiNOS selective compoundpIC50 7.09Reduces oxidative stress in obesity
JAK InhibitionRelated imidazopyridineLow nM rangeFavorable pharmacokinetics observed

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-Cyclopropyl-4-methyl-imidazo[4,5-c]pyridine derivatives?

Methodological Answer:
The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization of substituted pyridine precursors. For example:

  • Phase Transfer Catalysis (PTC): React 5-bromopyridine-2,3-diamine with cyclopropane carbonyl derivatives (e.g., cyclopropyl aldehyde) under PTC conditions (e.g., DMF as solvent, p-toluenesulfonic acid catalyst) to form the imidazo core .
  • Cyclization via Tosyloxylation: Adapt methods used for zolpidem synthesis (imidazo[4,5-b]pyridine), where bromination or tosyloxylation of intermediates precedes cyclization with amino-pyridine derivatives .
    Key Considerations: Optimize reaction time and temperature to avoid side products. Use HPLC or LC-MS for purity validation (≥95% purity recommended for pharmacological studies) .

Advanced: How can structural contradictions in X-ray crystallography data of imidazo[4,5-c]pyridine derivatives be resolved?

Methodological Answer:

  • Refinement with SHELX: Use SHELXL for small-molecule refinement. For ambiguous electron density (e.g., cyclopropyl group orientation), apply restraints to bond lengths/angles based on DFT-optimized geometries. Validate with R-factor convergence (<0.05) and residual density analysis .
  • Twinned Data Handling: If crystals are twinned, use SHELXPRO to deconvolute overlapping reflections. For high-resolution data (>1.2 Å), anisotropic displacement parameters improve accuracy .

Basic: What analytical techniques are critical for characterizing imidazo[4,5-c]pyridine derivatives?

Methodological Answer:

  • NMR Spectroscopy: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from cyclopropyl and methyl groups. For example, the cyclopropyl proton environment appears as a multiplet at δ 1.2–1.5 ppm in 1H^1H-NMR .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., C12_{12}H16_{16}N4_4: expected [M+H]+^+ = 217.145). Fragmentation patterns distinguish regioisomers .

Advanced: How do substituents at N-3 and C-2 positions influence angiotensin II receptor antagonism in imidazo[4,5-c]pyridines?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • N-3 Substitution: Bulky groups (e.g., biphenylyl tetrazole) enhance receptor binding (IC50_{50} < 10 nM). Replace tetrazole with carboxylate to improve solubility without losing potency .
    • C-2 Alkyl Groups: Short chains (e.g., butyl) optimize hydrophobic interactions. Methyl groups reduce activity by 5-fold compared to ethyl .
  • In Vitro Testing: Use radioligand binding assays (e.g., 125I^{125}I-angiotensin II) on HEK293 cells expressing AT1_1 receptors. Compare IC50_{50} values to losartan as a control .

Basic: What computational tools are recommended for docking imidazo[4,5-c]pyridine derivatives to DYRK2 or cardiotonic targets?

Methodological Answer:

  • Pharmacophore Modeling: Use Schrödinger Phase or MOE to align key features (e.g., hydrogen bond acceptors at pyridine N, hydrophobic regions from cyclopropyl). Validate with virtual screening against MolPort libraries .
  • Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., DYRK2 PDB: 5ZTN). Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How can impurity profiles of 4-Cyclopropyl-4-methyl-imidazo[4,5-c]pyridine be managed during scale-up?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect common impurities (e.g., des-methyl analogues or ring-opened products). Compare retention times with synthetic standards .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA modifier). For persistent impurities, recrystallize from ethanol/water .

Basic: What in vivo models are suitable for evaluating the antihypertensive efficacy of imidazo[4,5-c]pyridine derivatives?

Methodological Answer:

  • Spontaneously Hypertensive Rats (SHR): Administer compounds intravenously (1–10 mg/kg) and monitor blood pressure via telemetry. Compare dose-response curves to losartan .
  • Pharmacokinetics: Measure plasma half-life (LC-MS/MS) and metabolite formation (e.g., oxidative cleavage of cyclopropyl) in Wistar rats .

Advanced: How does the ethynyl group in related triazolopyridines inform functionalization strategies for imidazo[4,5-c]pyridines?

Methodological Answer:

  • Click Chemistry: Adapt methods from triazolopyridines (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce substituents at C-7. Ethynyl groups enable coupling with azido-PEG linkers for prodrug development .
  • Oxidation/Reduction: Ethynyl groups can be oxidized to ketones (KMnO4_4, acetone) or reduced to alkanes (H2_2, Pd/C) for SAR diversification .

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